
ProINDY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ProINDY is a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It is a member of the benzothiazole class of compounds and is primarily used in scientific research to study Down syndrome and other conditions related to DYRK1A overexpression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ProINDY is synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ProINDY unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Benzothiazolring verändern.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Zu den gängigen Oxidationsmitteln gehören Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nucleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene oxidierte Derivate von this compound liefern, während Substitutionsreaktionen eine Vielzahl von substituierten Benzothiazolverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Chemistry
ProINDY serves as a valuable tool compound for studying the inhibition mechanisms of DYRK1A and DYRK1B. Its unique properties allow researchers to explore the biochemical interactions within cellular environments:
- Inhibition Studies : this compound has been shown to inhibit phosphorylation of tau protein in cultured cells overexpressing DYRK1A, confirming its utility in studying tau-related pathologies .
Biology
The biological implications of this compound are profound, particularly concerning developmental biology and neurobiology:
- Down Syndrome Research : Given that DYRK1A overexpression is linked to Down syndrome, this compound's ability to rescue developmental defects in Xenopus laevis embryos provides insights into potential therapeutic strategies for this condition. In studies, treatment with this compound resulted in normal development in embryos injected with DYRK1A mRNA, highlighting its effectiveness in reversing morphological abnormalities .
- Cell Signaling Pathways : this compound has been demonstrated to rescue repressed calcineurin/NFAT signaling pathways in cells overexpressing DYRK1A. This suggests its role in modulating critical signaling cascades involved in cellular responses .
Medicine
The therapeutic potential of this compound is being explored for various conditions associated with aberrant DYRK1A activity:
- Drug Development : this compound's selective inhibition profile makes it a candidate for developing targeted therapies for neurological disorders linked to DYRK1A dysregulation. Its unique property of not inhibiting monoamine oxidase A distinguishes it from other inhibitors like harmine, making it a safer option for clinical applications .
- Clinical Safety : Preliminary studies suggest that compounds like this compound exhibit favorable safety profiles, which is essential for their consideration in clinical settings aimed at treating DYRK1A-associated diseases .
Case Study 1: Rescue of Xenopus laevis Embryos
In a pivotal study, researchers injected Xenopus laevis embryos with mRNA encoding for overexpressed DYRK1A. Treatment with this compound led to a significant recovery rate of normal embryo development (85.8% normal development at a concentration of 2.5 μM), demonstrating its efficacy as a therapeutic agent against developmental malformations caused by kinase overactivity .
Case Study 2: Inhibition of Tau Phosphorylation
Another study highlighted the effectiveness of this compound in inhibiting tau phosphorylation at Thr212 in cultured cells overexpressing DYRK1A. This inhibition is crucial as hyperphosphorylated tau is associated with neurodegenerative diseases such as Alzheimer's disease .
Wirkmechanismus
ProINDY exerts its effects by inhibiting the activity of DYRK1A and DYRK1B. It binds to the ATP pocket of these kinases, preventing the phosphorylation of their substrates. This inhibition leads to the modulation of various cellular pathways, including the nuclear factor of activated T-cells (NFAT) signaling pathway. This compound effectively reverses the aberrant phosphorylation of tau protein and rescues repressed NFAT signaling induced by DYRK1A overexpression .
Vergleich Mit ähnlichen Verbindungen
INDY: An ATP-competitive inhibitor of DYRK1A and DYRK1B with similar inhibitory effects.
Harmine: Another potent DYRK inhibitor that also affects monoamine oxidase A (MAOA) activity.
7-bromoindirubin-3’-oxime (7BIO): Inhibits DYRK1A, DYRK2, and other kinases
Uniqueness: ProINDY is unique in its ability to effectively reverse developmental defects associated with DYRK1A overexpression in vivo, demonstrating its potential as a therapeutic agent. Unlike harmine, this compound does not affect MAOA activity, making it a more selective inhibitor .
Biologische Aktivität
ProINDY, a prodrug of the selective DYRK1A/B inhibitor INDY, has garnered attention for its potential therapeutic applications, particularly in the context of neurodevelopmental disorders such as Down syndrome. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Overview of this compound
Chemical Structure and Properties
- Chemical Name : (1Z)-1-(5-Acetyloxy-3-ethyl-2(3H)-benzothiazolylidene)-2-propanone
- Purity : ≥98%
- Mechanism of Action : this compound functions as a DYRK1A/B inhibitor, effectively inhibiting the phosphorylation of tau protein and rescuing calcineurin/NFAT signaling pathways disrupted by DYRK1A overexpression .
This compound inhibits DYRK1A/B kinases, which are implicated in various cellular processes including neuronal development and signaling pathways. The inhibition of DYRK1A has been shown to reverse aberrant tau phosphorylation and restore normal signaling in developmental contexts. The compound's ability to penetrate cells enhances its efficacy in modulating kinase activity in vivo .
In Vivo Studies
- Xenopus Embryo Recovery :
- Zebrafish Model :
In Vitro Studies
- Tau Phosphorylation :
Data Table: Key Experimental Results
Case Study 1: Developmental Impact on Zebrafish
In a study assessing the effects of calcineurin inhibitors on zebrafish larvae, co-treatment with this compound was found to mitigate some behavioral impairments caused by these inhibitors. However, the treatment also resulted in significant adverse effects on larval activity levels and visual responses, indicating a complex interaction between DYRK inhibition and developmental processes .
Case Study 2: Neuroprotective Effects in Xenopus
This compound's ability to reverse developmental malformations in Xenopus embryos suggests a promising avenue for therapeutic intervention in conditions associated with DYRK1A dysregulation. The study demonstrated that treatment with this compound could lead to normal morphological development despite prior exposure to detrimental conditions .
Eigenschaften
IUPAC Name |
[(2Z)-3-ethyl-2-(2-oxopropylidene)-1,3-benzothiazol-5-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-4-15-12-8-11(18-10(3)17)5-6-13(12)19-14(15)7-9(2)16/h5-8H,4H2,1-3H3/b14-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOCVDWLAYGRX-AUWJEWJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)OC(=O)C)SC1=CC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)OC(=O)C)S/C1=C\C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.